molecular formula C7H8N2O4 B3376066 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1170923-24-6

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3376066
CAS No.: 1170923-24-6
M. Wt: 184.15 g/mol
InChI Key: VKKACJSFTZECGB-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1170923-24-6) is a high-purity pyrazole derivative supplied as a solid powder for room temperature storage . This compound serves as a versatile and critical building block in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules with potential biological activity . Its molecular formula is C 7 H 8 N 2 O 4 with a molecular weight of 184.15 g/mol . The structure features both a methyl ester and a carboxylic acid functional group on the pyrazole core, providing two distinct sites for further chemical modification and derivatization . As a key synthetic intermediate, it is valuable in the development of active pharmaceutical ingredients (APIs) and other life science products . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling protocols. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

3-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-3-4(6(10)11)5(8-9)7(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKACJSFTZECGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170923-24-6
Record name 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with methoxycarbonylating agents. One common method is the esterification of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dicarboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, compounds structurally related to this pyrazole derivative have been explored for their ability to inhibit enzymes critical for tumor growth, making them potential leads for drug development in oncology .

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The presence of the carboxylic acid group is believed to enhance interactions with biological targets involved in inflammatory processes. Research suggests that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including esterification and amide formation, facilitating the synthesis of more complex organic molecules. This property is particularly useful in the pharmaceutical industry for developing new drugs .

Reactivity and Functionalization
The methoxycarbonyl group enhances the reactivity of the compound, making it suitable for further functionalization. This allows chemists to modify its structure to create derivatives with tailored properties for specific applications, such as improved solubility or bioactivity .

Material Science

Development of New Materials
In material science, this compound can be utilized in the synthesis of novel polymers and materials. Its ability to form stable bonds with other chemical entities makes it a candidate for creating advanced materials with specific mechanical or thermal properties .

Case Studies and Research Findings

Study Focus Findings
Study A: Anticancer ActivityInvestigated the effects on cancer cell linesDemonstrated significant inhibition of cell proliferation at certain concentrations
Study B: Anti-inflammatory EffectsEvaluated enzyme inhibition in inflammatory modelsShowed reduced COX activity compared to controls
Study C: Synthesis ApplicationsExplored synthetic routes using this compoundIdentified efficient pathways for producing complex pyrazole derivatives

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity, synthesis, and applications of pyrazole-4-carboxylic acids are heavily influenced by substituents at the 3-position. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) -CF₂H C₆H₆F₂N₂O₂ 176.12 g/mol SDHI fungicides
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid -COOCH₂CH₃ C₈H₁₀N₂O₄ 198.17 g/mol Synthetic intermediate
3-(2-Furyl)-1-methyl-1H-pyrazole-4-carboxylic acid -C₄H₃O (furan) C₉H₈N₂O₃ 192.17 g/mol Antimicrobial research
3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid -C₄H₂ClS (thiophene) C₉H₇ClN₂O₂S 242.68 g/mol Agrochemical intermediates

Key Observations :

  • Electronic Effects : The methoxycarbonyl group (-COOCH₃) is less electron-withdrawing than the difluoromethyl (-CF₂H) group but more polar than furyl or thiophene substituents. This influences reactivity in coupling reactions and bioavailability .
  • Lipophilicity : DFPA’s -CF₂H group enhances lipophilicity, improving membrane penetration in fungicidal applications. In contrast, the methoxycarbonyl group may balance solubility and permeability for prodrug designs .
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Oxidation of Pyrazole Esters: Starting from methyl 1-methyl-1H-pyrazole-3-carboxylate, oxidation with KMnO₄ or similar agents could yield the carboxylic acid .

Ester Hydrolysis : Methoxycarbonyl esters (e.g., methyl esters) can be hydrolyzed under basic conditions to form carboxylic acids .

Comparison with DFPA Synthesis :
DFPA is synthesized via multistep routes involving difluoroacetyl fluoride or difluorochloroacetyl chloride, followed by cyclization and hydrolysis . These methods require specialized equipment and generate volatile byproducts, whereas methoxycarbonyl derivatives may be synthesized under milder conditions .

Antifungal Activity
  • DFPA Derivatives : Exhibit potent activity against phytopathogenic fungi (e.g., Botrytis cinerea), with MIC values as low as 0.5 µg/mL. Structural optimization of amide side chains enhances efficacy .
  • Methoxycarbonyl Analogs: Limited data exists, but ethoxycarbonyl derivatives show moderate antibacterial activity. The methoxy group’s smaller size may improve binding to target enzymes like succinate dehydrogenase (SDH) .

Structure-Activity Relationships (SAR) :

  • Substituent Bulk : Bulky groups (e.g., furyl, thiophene) reduce antifungal potency due to steric hindrance, whereas electron-deficient groups (e.g., -CF₂H, -COOCH₃) enhance interaction with SDH .
  • Amide vs. Ester Functionalization : Amides of DFPA show higher activity than esters, suggesting that the free carboxylic acid or its conjugate base is critical for target binding .

Biological Activity

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1170923-24-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and agricultural applications.

The chemical formula for this compound is C7H8N2O4, with a molecular weight of 184.15 g/mol. The compound features a methoxycarbonyl group and a carboxylic acid group, contributing to its reactivity and biological activity.

PropertyValue
Chemical FormulaC7H8N2O4
Molecular Weight184.15 g/mol
IUPAC Name3-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid
PubChem CID25247553

Antifungal Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antifungal properties. For instance, a series of pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to excellent antifungal activity, outperforming established fungicides like boscalid in some assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. In a study evaluating the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, it was found that modifications in the side chains significantly influenced their efficacy against fungal strains. The carbonyl oxygen atom in these compounds was identified as crucial for forming hydrogen bonds with target proteins involved in fungal metabolism .

Case Study 1: Antifungal Efficacy

In vitro assays conducted on a series of synthesized pyrazole derivatives revealed that N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity against seven different phytopathogenic fungi, suggesting that the introduction of specific substituents can enhance biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between pyrazole derivatives and their biological targets. For example, the docking of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide with succinate dehydrogenase (SDH) revealed key hydrogen bond formations that correlate with observed antifungal activities .

Safety and Toxicity

While exploring the biological activities of this compound, safety data indicate potential hazards. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause eye irritation (H319). Proper handling and safety precautions are essential when working with this compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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